molecular formula C26H24BrCl2N3O3 B10833071 N-[4-Chloro-3-(4-bromophenyl)aminocarbonyl-phenyl]-2-chloro-5-(tert-butylcarbonylamino)methyl-benzamide

N-[4-Chloro-3-(4-bromophenyl)aminocarbonyl-phenyl]-2-chloro-5-(tert-butylcarbonylamino)methyl-benzamide

Cat. No.: B10833071
M. Wt: 577.3 g/mol
InChI Key: YFQGXIHVHCEKFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide derivative 15 is a compound belonging to the benzamide class, which is characterized by the presence of a benzene ring attached to an amide group. Benzamide derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. Benzamide derivative 15, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzamide derivative 15 typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, mild, and highly efficient .

Industrial Production Methods: In industrial settings, the preparation of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of advanced catalysts and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzamide derivative 15 undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the amide group to a carboxylic acid.

    Reduction: The reduction of the amide group can lead to the formation of amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted benzamides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under specific conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include substituted benzamides, amines, and carboxylic acids, depending on the reaction conditions and reagents used .

Scientific Research Applications

Benzamide derivative 15 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of benzamide derivative 15 involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in disease progression. The compound’s ability to bind to these targets and modulate their activity is key to its therapeutic effects. Detailed studies have revealed that benzamide derivative 15 can interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • N-benzhydryl benzamide
  • N, N-diphenethyl benzamide
  • N, N-dihexyl benzamide
  • N, N-dioctyl benzamide

Comparison: Benzamide derivative 15 stands out due to its unique chemical structure, which imparts distinct biological activities. Compared to other benzamide derivatives, it has shown higher efficacy in certain applications, such as antibacterial and antitumor activities. The presence of specific substituents on the benzene ring and amide group can significantly influence the compound’s reactivity and interaction with biological targets .

Properties

Molecular Formula

C26H24BrCl2N3O3

Molecular Weight

577.3 g/mol

IUPAC Name

N-[3-[(4-bromophenyl)carbamoyl]-4-chlorophenyl]-2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]benzamide

InChI

InChI=1S/C26H24BrCl2N3O3/c1-26(2,3)25(35)30-14-15-4-10-21(28)19(12-15)23(33)32-18-9-11-22(29)20(13-18)24(34)31-17-7-5-16(27)6-8-17/h4-13H,14H2,1-3H3,(H,30,35)(H,31,34)(H,32,33)

InChI Key

YFQGXIHVHCEKFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NCC1=CC(=C(C=C1)Cl)C(=O)NC2=CC(=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.